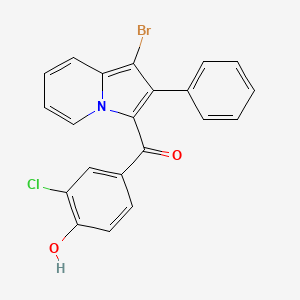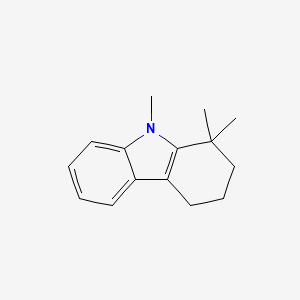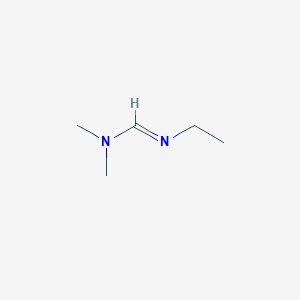![molecular formula C13H26OSi B14452926 tert-Butyl(dimethyl)[(2-methylidenecyclohexyl)oxy]silane CAS No. 72726-56-8](/img/structure/B14452926.png)
tert-Butyl(dimethyl)[(2-methylidenecyclohexyl)oxy]silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl(dimethyl)[(2-methylidenecyclohexyl)oxy]silane is an organosilicon compound that features a tert-butyl group, two methyl groups, and a 2-methylidenecyclohexyl group attached to a silicon atom through an oxygen bridge
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl(dimethyl)[(2-methylidenecyclohexyl)oxy]silane typically involves the reaction of tert-butyl(dimethyl)silyl chloride with 2-methylidenecyclohexanol in the presence of a base such as imidazole. The reaction is carried out in an anhydrous solvent like methylene chloride to ensure high yield and selectivity .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using high-purity reagents, and employing continuous flow reactors to enhance efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl(dimethyl)[(2-methylidenecyclohexyl)oxy]silane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: The silicon-oxygen bond can be cleaved and substituted with other functional groups using nucleophiles like Grignard reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Grignard reagents, organolithium compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield silanols, while reduction can produce silanes. Substitution reactions can lead to a variety of organosilicon compounds with different functional groups.
Applications De Recherche Scientifique
Chemistry
In chemistry, tert-Butyl(dimethyl)[(2-methylidenecyclohexyl)oxy]silane is used as a protecting group for alcohols and amines. It helps in preventing unwanted reactions during multi-step synthesis processes .
Biology and Medicine
The compound has potential applications in drug delivery systems due to its ability to form stable, biocompatible silicon-based materials. It can also be used in the synthesis of biologically active molecules.
Industry
In the industrial sector, this compound is used in the production of advanced materials, including silicone-based polymers and resins. These materials have applications in coatings, adhesives, and sealants.
Mécanisme D'action
The mechanism by which tert-Butyl(dimethyl)[(2-methylidenecyclohexyl)oxy]silane exerts its effects involves the interaction of the silicon atom with various molecular targets. The silicon-oxygen bond can undergo hydrolysis, releasing the active silicon species that can participate in further chemical reactions. The molecular pathways involved include the formation of silanols and siloxanes, which are key intermediates in many silicon-based reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
tert-Butyldimethylsilyl chloride: Used as a precursor in the synthesis of tert-Butyl(dimethyl)[(2-methylidenecyclohexyl)oxy]silane.
tert-Butyldimethylsilyloxyacetaldehyde: Another organosilicon compound with similar protecting group properties.
tert-Butyldimethyl(2-propynyloxy)silane: Used in alkyne chemistry and has similar reactivity patterns.
Uniqueness
This compound is unique due to the presence of the 2-methylidenecyclohexyl group, which imparts distinct steric and electronic properties. This makes it particularly useful in selective protection and deprotection strategies in organic synthesis .
Propriétés
Numéro CAS |
72726-56-8 |
|---|---|
Formule moléculaire |
C13H26OSi |
Poids moléculaire |
226.43 g/mol |
Nom IUPAC |
tert-butyl-dimethyl-(2-methylidenecyclohexyl)oxysilane |
InChI |
InChI=1S/C13H26OSi/c1-11-9-7-8-10-12(11)14-15(5,6)13(2,3)4/h12H,1,7-10H2,2-6H3 |
Clé InChI |
MGDYSUMJFNUCHO-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)[Si](C)(C)OC1CCCCC1=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Amino-2-hydroxy-5-[2-(sulfooxy)ethanesulfonyl]benzene-1-sulfonic acid](/img/structure/B14452849.png)

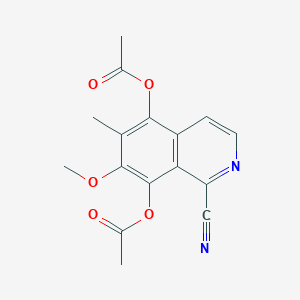
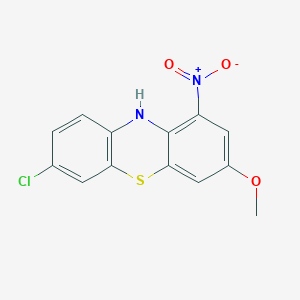
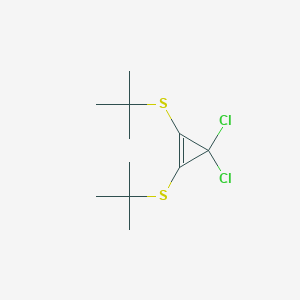




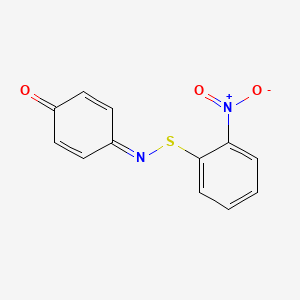
![[(2R,3R)-3-(4-Methylpent-3-en-1-yl)oxiran-2-yl]methanol](/img/structure/B14452908.png)
